BACOSIDE A

Catalog No.
S1777798
CAS No.
11028-00-5
M.F
C41H68O13
M. Wt
768.982
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BACOSIDE A

CAS Number

11028-00-5

Product Name

BACOSIDE A

IUPAC Name

(5R,8R,9S,10S,13R,14R,17S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one

Molecular Formula

C41H68O13

Molecular Weight

768.982

InChI

InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-33(49)31(47)34(25(18-42)52-36)54-35-32(48)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3/t22-,24+,25-,26+,27+,28?,29-,30+,31-,32-,33-,34-,35+,36+,38-,39-,40+,41-/m1/s1

InChI Key

LKCTWIIDXXXXAR-CYGHALRTSA-N

SMILES

CC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)OC6C(C(C(CO6)O)O)O)O)O)CO)C)O)C

Antioxidant Activity

One of the proposed mechanisms of Bacoside A's neuroprotective effects is its antioxidant activity. Free radicals are unstable molecules that can damage brain cells. Bacoside A has been shown to scavenge free radicals and reduce oxidative stress in the brain [1]. Studies have found that Bacoside A can protect brain cells from damage caused by cigarette smoke exposure and other stressors [1, 2].

Neuroprotective Effects

Bacoside A may also exert neuroprotective effects by other mechanisms. Research suggests that it can stabilize cell membranes, improve mitochondrial function, and promote the growth of new neurons [1, 3]. These effects could potentially help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's disease and dementia.

Here are some references for the factual statements in this text:

  • Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I [1]: )
  • Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [2]: )
  • Determination and quantification of bacoside a from Bacopa monnieri (L) by high performance thin layer chromatography [3]: ResearchGate:

Bacoside A is a complex mixture of triterpenoid saponins derived from the plant Bacopa monnieri, commonly known for its traditional use in Ayurvedic medicine. This compound primarily consists of four saponins: bacoside A3, bacopaside II, bacopasaponin C, and the jujubogenin isomer of bacopasaponin C (bacopaside X) . Bacoside A is characterized by its unique glycosidic structure, which includes multiple sugar moieties attached to a dammarane-type triterpene aglycone skeleton . The chemical formula for bacoside A is C41H68O13, reflecting its complex molecular architecture .

Bacoside A undergoes various chemical transformations, particularly hydrolysis and glycosidic cleavage. These reactions can yield aglycone forms such as jujubogenin and pseudojujubogenin through deglycosylation . Further acid hydrolysis of these aglycones can produce ebelin lactone and bacogenin A1, which are biologically active derivatives . The presence of multiple hydroxyl groups in its structure contributes to its reactivity and biological activity.

Bacoside A exhibits a range of biological activities, most notably neuroprotective effects. It has been shown to reduce oxidative stress by enhancing the expression of antioxidant enzymes and protecting neuronal cells from damage caused by free radicals . Additionally, it has potential therapeutic implications in treating cognitive disorders, as it may improve memory and learning capabilities . Bacoside A also demonstrates anti-inflammatory properties and may inhibit lipid peroxidation, thereby preserving cell membrane integrity .

The synthesis of bacoside A typically involves extraction from Bacopa monnieri using organic solvents like ethanol or methanol. The extraction process yields a mixture of bacosides, which can be further purified through chromatographic techniques such as silica gel chromatography and high-performance thin-layer chromatography (HPTLC) . Chemical synthesis of bacoside A has not been extensively reported, primarily due to the complexity of its structure.

Bacoside A is primarily used in herbal supplements aimed at enhancing cognitive function and memory. Its neuroprotective properties make it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's disease and other cognitive impairments . Additionally, due to its antioxidant capabilities, it is explored in formulations targeting oxidative stress-related conditions like cardiovascular diseases and cancer .

Research indicates that bacoside A interacts with various biological targets, including neurotransmitter receptors. It has been studied for its binding affinity to muscarinic receptors and serotonin receptors, suggesting its role in modulating neurotransmission . In silico studies have also highlighted its potential as an inhibitor of disease-modifying proteins, indicating a broader therapeutic scope beyond cognitive enhancement .

Bacoside A shares structural similarities with several other triterpenoid saponins. Notable similar compounds include:

  • Bacopaside I: Contains a similar aglycone but differs in sugar composition.
  • Bacopaside II: Another saponin from Bacopa monnieri, differing mainly in its glycosidic linkage.
  • Bacopasaponin C: Shares the dammarane structure but has different sugar moieties.
  • Ginsenoside: Found in ginseng, it exhibits similar pharmacological properties but differs structurally.
CompoundAglyconeSugar Moiety Structure
Bacoside AJujubogenin3-β-[O-β-D-glucopyranosyl(1→3)-O-[α-L-arabinofuranosyl(1→2)-O-β-D-glucopyranosyl)oxy]
Bacopaside IPseudojujubogenin3-O-[α-L-arabinofuranosyl-(1→2)]-6-O-sulfonyl-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranoside
Bacopaside IIJujubogeninSimilar to Bacopaside I but with different linkages
Bacopasaponin CJujubogeninDissimilar sugar patterns compared to Bacosides

Bacoside A's unique combination of multiple sugar units attached to a specific aglycone distinguishes it from these compounds, contributing to its unique pharmacological profile. This complexity may enhance its bioactivity compared to simpler saponins or those with fewer sugar attachments.

XLogP3

2.8

Wikipedia

Bacoside A

Dates

Modify: 2023-08-15

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